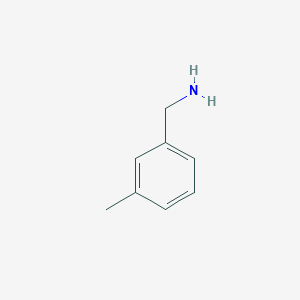

3-Methylbenzylamine

Descripción

Significance of Benzylamines as Core Scaffolds in Organic Synthesis

Benzylamines are a significant class of organic compounds characterized by a benzyl (B1604629) group (C₆H₅CH₂-) attached to an amine functional group (-NH₂). wikipedia.org This structure makes them highly reactive and useful as intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and polymers. sinocurechem.comchemicalbook.com They are often used as a source of ammonia (B1221849) in a "masked" form; after N-alkylation, the benzyl group can be removed by hydrogenolysis. wikipedia.org This allows for precise control in complex multi-step syntheses. guidechem.com

In pharmaceutical manufacturing, benzylamine (B48309) is a precursor for drugs such as alniditan, lacosamide, moxifloxacin, and nebivolol. wikipedia.org It is also used in the production of the military explosive hexanitrohexaazaisowurtzitane (B163516) (HNIW). wikipedia.org Furthermore, benzylamines are crucial for forming diverse heterocycles, which are valued for their extensive pharmacological properties. researchgate.net

Overview of Isomeric Methylbenzylamines in Advanced Chemical Applications

Methylbenzylamines, isomers of benzylamine with a methyl group on the benzene (B151609) ring, exhibit unique properties and applications. The position of the methyl group (ortho, meta, or para) influences the compound's reactivity and steric hindrance, leading to different applications. For instance, α-methylbenzylamine and its derivatives are known to act as monoamine oxidase inhibitors (MAOIs). wikipedia.org

Recent studies have explored the use of isomeric methylbenzylamines in various advanced applications. For example, 3-Methylbenzylamine has been used as a templating agent in the synthesis of novel materials. chemicalbook.com The isomers of alkali metal (methylbenzyl)allylamides have been studied for their unique rearrangement properties, with the preference for certain isomers depending on the alkali metal used. acs.org These studies highlight the potential for isomeric methylbenzylamines in developing new synthetic methodologies and materials.

Research Trajectories and Future Directions for this compound in Scholarly Contexts

Current research on this compound is focused on exploring its potential in several key areas. One promising direction is its use as a building block for synthesizing complex molecules with potential biological activity. For example, it has been used to prepare coumarinamides that show inhibitory activity against human carbonic anhydrase IX and XII, enzymes associated with cancer. mdpi.com

Another area of investigation is the development of new catalytic systems. The site-selective C(sp³)–H arylation of dialkylamines, including those derived from methylbenzylamines, is a significant challenge in synthetic chemistry. nih.gov Advances in this area could lead to more efficient and selective methods for synthesizing valuable benzylamine motifs for drug discovery. nih.gov

Future research will likely continue to focus on the development of sustainable and efficient synthetic methods utilizing this compound and its derivatives. This includes the use of biocatalysts, such as transaminases, for the production of chiral amines, and the exploration of electrochemical methods for bond cleavage and formation. researchgate.netresearchgate.net These green chemistry approaches are becoming increasingly important in both academic and industrial research.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 202-205 °C |

| Density | 0.966 g/mL at 25 °C |

| Refractive Index | 1.536 |

| Flash Point | 81 °C |

Sources: chemicalbook.comnih.govechemi.comchemicalbook.com

Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (DMSO-d₆) | δ 2.28 (s, 3H, CH₃); 4.49 (d, J = 5.8 Hz, 2H, CH₂); 6.80 (d, J = 1.5 Hz, 1H, Ar); 6.88 (dd, J = 8.6 1.9 Hz, 1H, Ar); 7.06 (d, J = 7.3 Hz, 1H, Ar); 7.13 (m, 2H, Ar); 7.21 (t, J = 7.5 Hz, 1H, Ar); 7.81 (d, J = 8.5 Hz, 1H, Ar); 8.80 (s, 1H, Ar); 9.01 (t, J = 5.6 Hz, 1H, –NH); 11.13 (s, 1H, –OH) |

| IR (cm⁻¹) | 3363, 1784, 1730 |

Source: mdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7-3-2-4-8(5-7)6-9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXUCUWVGKLACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059218 | |

| Record name | Benzenemethanamine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-81-2 | |

| Record name | 3-Methylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylbenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRQ2PCL7ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3 Methylbenzylamine

Established Synthetic Routes to 3-Methylbenzylamine

Traditional chemical synthesis provides several reliable and well-documented methods for the production of this compound. These routes are foundational in both laboratory and industrial settings.

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a cornerstone method for amine synthesis, converting a carbonyl group to an amine through an intermediate imine. Current time information in Bangalore, IN. This process is a highly attractive and practical way to produce primary amines, valued for its high atom economy. Current time information in Bangalore, IN. The reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) in the presence of a reducing agent. Current time information in Bangalore, IN.

The synthesis of this compound via this strategy begins with the reaction of 3-methylbenzaldehyde (B113406) with ammonia. This forms an imine intermediate, which is subsequently reduced to the final primary amine product. Current time information in Bangalore, IN.nih.gov A variety of reducing agents can be employed for this transformation. Common choices include hydride reagents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation using hydrogen gas over a metal catalyst. Current time information in Bangalore, IN.nih.gov The choice of reducing agent can be critical; for instance, NaBH₃CN is often preferred as it can selectively reduce imines in the presence of aldehydes. Current time information in Bangalore, IN.

Recent research has focused on optimizing catalysts for this reaction. For example, a heterogeneous Ruthenium-based catalyst (Ru/BN-e) has been shown to be highly effective for the reductive amination of 3-methylbenzaldehyde with aqueous ammonia, achieving excellent yields under specific conditions. diva-portal.org

Table 1: Examples of Reductive Amination for Primary Amine Synthesis

| Starting Aldehyde | Amine Source | Catalyst / Reducing Agent | Solvent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Methylbenzaldehyde | 25% aq. NH₃ | Ru/BN-e | Methanol | 1.5 MPa H₂, 90°C | 97% | diva-portal.org |

| 4-Methylbenzaldehyde | NH₃, H₂ | Co(BF₄)₂·6H₂O, triphos | TFE | 5 bar NH₃, 40 bar H₂, 100°C | 98% (GC) | nih.gov |

| Heptaldehyde | NH₃, H₂ | Ru/γ-Al₂O₃ | - | 0.4 MPa NH₃, 3 MPa H₂, 80°C | 94% | Current time information in Bangalore, IN. |

Amine-Templated Material Synthesis Utilizing this compound

Beyond its role as a synthetic intermediate, this compound serves as a structure-directing agent (SDA), or template, in the synthesis of microporous materials. nih.govrsc.org In this application, the organic amine molecule guides the organization and assembly of inorganic precursors into a specific crystalline framework. researchgate.networktribe.comrsc.org

A specific example is the hydrothermal synthesis of a novel two-dimensional lithium beryllofluoride, formulated as [LiBeF₄][C₆H₄(CH₃)CH₂NH₃]. nih.govrsc.org In this process, this compound acts as the templating agent. nih.govrsc.org The resulting material consists of anionic inorganic sheets of lithium beryllofluoride separated by layers of the organoamine templating species. nih.govrsc.org The structure is stabilized by hydrogen bonding between the protonated amine groups of this compound and the electronegative fluoride (B91410) ions within the inorganic framework. nih.govrsc.org The use of different organic amines as templates allows for the creation of materials with varied arrangements of the inorganic sheets. nih.govrsc.org

Palladium-Catalyzed Hydrogenation Approaches

A specific and widely used variation of reductive amination employs palladium-catalyzed hydrogenation. nih.govorganic-chemistry.org This method is typically a two-step, one-pot process. First, an aldehyde reacts with an amine to form an imine. nih.govorganic-chemistry.org Subsequently, without isolating the imine, it is hydrogenated in the presence of a palladium catalyst to yield the final amine product. nih.govorganic-chemistry.org

Novel and Emerging Synthetic Methodologies

Research continues to evolve, seeking more efficient, selective, and environmentally benign routes to amine synthesis. Chemoenzymatic methods and novel catalytic oxidations represent the forefront of this development.

Chemoenzymatic Synthesis and Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages, including high selectivity and mild reaction conditions, avoiding the need for toxic heavy metals. nih.gov Amine transaminases (TAs) are a particularly important class of enzymes for chiral amine synthesis. worktribe.com These pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes catalyze the reversible transfer of an amino group from an amine donor to a carbonyl acceptor. worktribe.comnih.gov

In the context of this compound synthesis, a transaminase can be used to transfer an amino group from a simple, inexpensive donor like isopropylamine (B41738) or alanine (B10760859) to the carbonyl group of 3-methylbenzaldehyde. nih.govoup.com This asymmetric synthesis produces the corresponding primary amine. Research has specifically identified this compound as a substrate in biocatalytic reactions, highlighting the viability of this approach. rsc.org Furthermore, imine reductases (IREDs) represent another class of enzymes with significant potential for synthesizing amines via the reduction of imines or the direct reductive amination of ketones. researchgate.netacs.orgresearchgate.net

Catalytic Aerobic Oxidation of Primary Amines to Imines involving Methylbenzylamine Derivatives

While not a synthetic route to this compound, its catalytic oxidation from the amine to an imine is a significant reaction pathway. The oxidative coupling of primary amines to imines is an atom-economical transformation that uses molecular oxygen, often from air, as the sole oxidant, with water and ammonia as the only byproducts. nih.govresearchgate.net This transformation is valuable as imines are versatile intermediates for a wide variety of nitrogen-containing compounds. researchgate.net

Various catalytic systems have been developed for the aerobic oxidation of benzylamines. These include catalysts based on cobalt, manganese, and palladium, as well as metal-free organocatalysts. nih.govrsc.orgacs.orgacs.orgcas.cn For example, a water-soluble cobalt complex has been shown to effectively catalyze the oxidative coupling of aromatic and aliphatic primary amines to their corresponding imines under mild, ambient conditions. nih.govresearchgate.net Research has specifically demonstrated the oxidative self-coupling of this compound using a copper-based catalyst (Cu/HMPC) to yield N-(3-Methylbenzyl)-1-(3-tolyl)methanimine, with detailed characterization of the product. rsc.org

Table 2: Examples of Catalytic Aerobic Oxidation of Benzylamines to Imines

| Substrate | Catalyst | Oxidant | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | Cu/HMPC | Air | - | 27°C, 15 min | N-(3-Methylbenzyl)-1-(3-tolyl)methanimine | 97% | rsc.org |

| Benzylamine (B48309) | Water-soluble Cobalt Complex | Air | Water | Room Temp | N-Benzylidenebenzylamine | 96% | nih.govresearchgate.net |

| Benzylamine | meso-Cs/MnOₓ | Air | Toluene | 110°C, 3h | N-Benzylidenebenzylamine | >99% | acs.org |

| Benzylamine | 4,6-Dimethoxysalicylic acid (organocatalyst) | O₂ | Acetonitrile | 80°C, 2h | N-Benzylidenebenzylamine | 99% | acs.org |

| Benzylamine | Pd₃Pb/Al₂O₃ | 5% O₂/Ar | p-Xylene | 110°C | N-Benzylidenebenzylamine | >99% | rsc.org |

Visible Light Induced Transformations in this compound Synthesis

Visible light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. rsc.orgrsc.org This approach utilizes light as an energy source to drive chemical reactions, often under mild conditions. asau.ru In the context of this compound synthesis, photocatalytic methods have been explored for the conversion of precursor molecules.

One notable application involves the photocatalytic oxidation of amines to imines. For instance, a study on the photocatalytic coupling of benzylamine derivatives demonstrated that this compound could be converted to the corresponding imine with a conversion rate of 83.9%. mdpi.com This reaction was part of a broader investigation into the steric hindrance effects on the photocatalytic oxidation of various benzylamine derivatives. mdpi.com Another study detailed the mass spectrometry analysis of this compound and its liquid products following a photocatalytic reaction using a 3%-PdS-In2S3 composite, indicating the transformation of the starting material. rsc.org

Furthermore, the use of visible light has been shown to facilitate the synthesis of thioamides from various amines, including substituted benzylamines. mpg.de While not directly synthesizing this compound, this demonstrates the versatility of photocatalysis in amine transformations. The development of efficient photocatalysts, such as silicate-supported anatase, has enabled the oxidative coupling of primary benzylic amines to their corresponding imines under visible light irradiation (λ > 460 nm). mdpi.com These photocatalytic systems offer a greener alternative to traditional methods that often require harsh reaction conditions. rsc.orgrsc.org

The table below summarizes the findings of a study on the photocatalytic oxidation of various benzylamine derivatives, highlighting the conversion rates achieved.

| Substrate | Conversion Rate (%) |

| 4-methylbenzylamine | 100 |

| This compound | 83.9 |

| 2-methylbenzylamine (B130908) | 76.6 |

| Data from a study on the photocatalytic oxidation of benzylamine derivatives. mdpi.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, including this compound. ijcps.org Key areas of focus include the selection of environmentally benign solvents and the development of highly efficient and selective catalysts.

Solvent Selection and Optimization for Sustainable Synthesis

The choice of solvent is a critical factor in the sustainability of a chemical process, as solvents often constitute a significant portion of the waste generated. greenrosechemistry.comacs.org In recent years, there has been a push to replace hazardous solvents with greener alternatives. whiterose.ac.uk For instance, water has been explored as a green solvent for the direct amidation of esters, a reaction relevant to amine synthesis. rsc.org

In the context of biocatalytic processes for amine synthesis, solvent optimization plays a crucial role. For example, in the synthesis of cyrene amine, switching the reaction solvent to 2-MeTHF and using an optimized immobilized enzyme led to a significant improvement in reaction rate and yield. acs.org While not directly involving this compound, this research highlights the importance of solvent selection in enzyme-catalyzed amination reactions. acs.org The use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is increasingly advocated over traditional ether solvents. whiterose.ac.uk The development of solvent selection guides helps chemists make more environmentally conscious choices. greenrosechemistry.comwhiterose.ac.uk

Catalyst Development for Enhanced Efficiency and Selectivity

Catalyst development is another cornerstone of green chemistry, aiming to improve reaction efficiency, selectivity, and reduce waste. asau.ru In the synthesis of primary amines, including benzylamines, significant efforts have been made to develop efficient and reusable catalysts.

For the N-alkylation of benzyl (B1604629) alcohols to primary amines, various nickel-based catalysts have been investigated. Raney Ni, for example, has shown good conversion rates in this transformation. acs.org Another study reported the use of a Cu/HMPC catalyst for the highly efficient and selective coupling of amines to imines under mild, open-air conditions. rsc.org This catalyst demonstrated excellent yields for the coupling of various amines, including this compound. rsc.org

The development of photocatalysts is also a key area of research. For instance, a potassium poly(heptazine imide) (K-PHI) based photocatalyst has been shown to effectively promote the Kindler reaction for thioamide bond formation from amines and elemental sulfur under visible light. mpg.de Furthermore, non-precious metal catalysts, such as those based on nickel and cobalt, are gaining attention as more sustainable alternatives to precious metal catalysts for reductive amination. researchgate.net

The following table presents a comparison of different catalysts used in the synthesis of primary amines and related compounds.

| Catalyst | Reaction Type | Key Findings |

| Raney Ni | N-Alkylation of Benzyl Alcohols | Good conversion (81-88%) and varying selectivity (41-61%). acs.org |

| Cu/HMPC | Amine to Imine Coupling | Excellent yields (61-98%) under mild conditions. rsc.org |

| K-PHI | Thioamide Synthesis | High yields (68-92%) from various amines under visible light. mpg.de |

| 10Ni/Al2O3 | Reductive Amination | Superior activity and selectivity with a high yield of 92%. researchgate.net |

Stereoselective Synthesis and Chiral Resolution of this compound and its Derivatives

Chiral amines are crucial building blocks in the synthesis of many pharmaceuticals and fine chemicals. d-nb.infosigmaaldrich.com Consequently, the development of methods for the stereoselective synthesis and chiral resolution of amines like this compound is of significant interest.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. One approach involves the use of chiral auxiliaries. For example, (S)-(-)-α-Methylbenzylamine has been used as a chiral auxiliary in the diastereoselective synthesis of S-aminonitriles and as a chiral building block in the asymmetric synthesis of 1-substituted tetrahydro-β-carbolines. sigmaaldrich.com

Another strategy is the asymmetric reductive amination of prochiral ketones. While specific examples for this compound are not detailed in the provided context, the general methodology is well-established for producing chiral amines with high enantioselectivity. d-nb.info Furthermore, the conjugate addition of chiral amines, such as (R)-N-benzyl-N-α-methylbenzylamine, to α,β-unsaturated esters has been shown to proceed with excellent stereoselectivity, providing a route to chiral β-amino esters. beilstein-journals.orgnih.gov

Kinetic Resolution of Racemic Amines

Kinetic resolution is a widely used method for separating a racemic mixture of a chiral compound. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

Biocatalytic kinetic resolution using enzymes has proven to be a powerful tool. Amine dehydrogenases (AmDHs) have been employed for the kinetic resolution of racemic amines. d-nb.infomdpi.com For instance, a variant of Geobacillus stearothermophilus amine dehydrogenase (LE-AmDH-v1) was used for the kinetic resolution of α-methylbenzylamines, producing the enantiopure (S)-amine. d-nb.info Another study utilized a two-enzyme cascade system with an amine dehydrogenase and an alanine dehydrogenase for the kinetic resolution of racemic α-methylbenzylamine, although the enantiomeric excess achieved with purified enzymes was moderate. mdpi.comresearchgate.net The use of whole-cell biocatalysts often improves the efficiency of these resolutions. mdpi.comresearchgate.net

The following table summarizes results from a study on the kinetic resolution of racemic α-methylbenzylamine using a purified two-enzyme system.

| Substrate Concentration | Enantiomeric Excess (ee) |

| 25 mM rac-α-methylbenzylamine | 54% |

| 50 mM rac-α-methylbenzylamine | 43% |

| Data from a study on the kinetic resolution of racemic α-methylbenzylamine using a purified AmDH and AlaDH system. mdpi.comresearchgate.net |

Diastereoselective Control in Derivative Formation

The formation of derivatives from this compound can be directed to favor a specific stereoisomer, a process known as diastereoselective synthesis. This control is crucial in the production of compounds with specific biological activities or material properties. Chiral auxiliaries, which are chiral compounds temporarily incorporated into a molecule to guide the stereochemical outcome of a reaction, are often employed for this purpose. diva-portal.org For instance, (S)-(-)-α-methylbenzylamine has been utilized as a chiral auxiliary in the diastereoselective synthesis of S-aminonitriles and in the asymmetric synthesis of 1-substituted tetrahydro-β-carbolines. sigmaaldrich.com

In the context of multicomponent reactions, such as the Ugi reaction, the choice of reactants significantly influences diastereoselectivity. mdpi.com For example, the reaction of 4-(dimethylamino)-3-pyridine-carboxaldehyde with various α-amino acids and tert-butyl isocyanide has been shown to produce 3-substituted DMAP derivatives with moderate to high diastereoselectivity. mdpi.com The combination of an α-amino acid and a DMAP-based aldehyde is a key factor in achieving high diastereoselectivity in these reactions. mdpi.com

The diastereoselectivity of reactions involving this compound can also be influenced by the reaction conditions. In the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction, a one-pot, three-component reaction of aldehydes, (S)-α-methylbenzylamine, and dimethyl phosphite (B83602) under microwave irradiation without a solvent or catalyst can achieve high diastereoselectivity. scielo.org.mx The conformation of the intermediate Schiff base, influenced by the 1,3-allylic strain model, is believed to be the origin of this diastereoselectivity. scielo.org.mx

Furthermore, in the synthesis of piperidine (B6355638) derivatives, which are analogs of methylphenidate, a high degree of diastereoselectivity has been achieved in a ring-closing reaction via enolate formation, starting from (S)-(-)-methyl benzylamine. researchgate.net

Table 1: Examples of Diastereoselective Reactions Involving Methylbenzylamine Derivatives

| Reaction Type | Chiral Component(s) | Product Type | Diastereomeric Ratio (d.r.) | Reference |

| Ugi Reaction | 4-(dimethylamino)-3-pyridine-carboxaldehyde, L-valine, tert-butyl isocyanide | 3-substituted DMAP derivative | 90:10 | mdpi.com |

| Kabachnik-Fields Reaction | (S)-α-methylbenzylamine, various aldehydes, dimethyl phosphite | α-aminophosphonates | High | scielo.org.mx |

| Ring-Closing Reaction | (S)-(-)-methyl benzylamine derivative | (R)-methyl pipecolate | High | researchgate.net |

| Petasis Reaction | (S)-5-benzyl-2,2-dimethyl-1,3-dioxolan-4-ol, L-phenylalanine methyl ester, (E)-diethyl styrylboronate | syn β-amino alcohol | >20:1 | nih.gov |

Solvent Effects on Optical Rotation and Chirality

The optical rotation of a chiral molecule, such as this compound, can be significantly influenced by the solvent in which it is dissolved. This is due to interactions between the solute and solvent molecules, which can alter the conformation of the chiral compound and, consequently, its interaction with plane-polarized light. vt.eduresearchgate.net Studies on (S)-(-)-α-methylbenzylamine have shown that the specific rotation varies considerably across different solvents. acs.org

The Kamlet-Taft solvent parameters (α, β, and π), which quantify a solvent's hydrogen bond acidity, basicity, and polarity/polarizability, respectively, are often used to correlate with changes in optical rotation. researchgate.netacs.org For (S)-(-)-α-methylbenzylamine, the polarity/polarizability (π) and solvent acidity (α) have a greater impact on the optical rotation than the solvent basicity (β). researchgate.netacs.org This indicates that hydrogen bonding plays a crucial role in determining the observed optical rotation. acs.orgresearchgate.net

Computational models, such as the Polarizable Continuum Model (PCM), have been used to calculate the specific rotation of chiral molecules in different solvents, and these calculations often show the importance of hydrogen bonding. researchgate.netacs.org The choice of solvent can even lead to a switching of the chirality of certain molecular systems, as observed in some pillararene derivatives. frontiersin.org

In the case of chiral two-dimensional hybrid organic-inorganic perovskites incorporating methylbenzylammonium (MBA), exposure to humidity can disrupt the crystal structure and chiroptical properties. nih.govacs.org Water molecules can interfere with the hydrogen bonding between the organic cations and the inorganic framework, leading to a reduction or disappearance of the circular dichroism (CD) signal. nih.govacs.org

Table 2: Solvent Parameters and Their Effect on Optical Rotation

| Solvent Parameter | Description | Influence on (S)-(-)-α-Methylbenzylamine Optical Rotation | Reference |

| α (Alpha) | Hydrogen Bond Acidity | Major | researchgate.netacs.org |

| β (Beta) | Hydrogen Bond Basicity | Minor | researchgate.netacs.org |

| π* (Pi-star) | Polarity/Polarizability | Major | researchgate.netacs.org |

Reaction Mechanisms and Mechanistic Elucidation Studies

Catalytic Cycles and Intermediate Formation

In the gold-catalyzed alkylation of amines with alcohols, the reaction proceeds through a series of intermediates. imperial.ac.uk The catalytic cycle is thought to involve the formation of an imine intermediate, which is then reduced to the desired alkylated amine. imperial.ac.uk At higher temperatures, the imine behaves as a true reaction intermediate, whereas at lower temperatures, its concentration continues to rise throughout the reaction. imperial.ac.uk

For the reductive amination of aldehydes and ketones, the mechanism involves the initial formation of a cyanohydrin or imine intermediate, which is then reduced by a hydride source. libretexts.org In the case of secondary amines, an enamine intermediate is formed. libretexts.org

The hydroamination of alkenes catalyzed by late transition metals can proceed through different mechanistic pathways depending on the metal and the substrates. nih.gov For conjugated alkenes, the reaction often involves the nucleophilic attack of the amine on a coordinated alkene, allyl, or benzyl ligand. nih.gov For unconjugated alkenes, the mechanism can involve the migratory insertion of the alkene into a metal-nitrogen bond. nih.gov

Role of Transition Metals in this compound Transformations

Transition metals play a pivotal role in a wide range of transformations involving this compound and its derivatives. acs.orgsigmaaldrich.com They can act as catalysts in various reactions, including C-H activation, hydroamination, and coupling reactions. rsc.orgresearchgate.netwhiterose.ac.uk

In the Rh₂(OAc)₄-catalyzed C-H alkylation of N-pyridinecarbonyl-protected 2-methylbenzylamine with 1-heptene, the dirhodium complex is crucial for catalysis. rsc.org The reaction proceeds through a twisted paddlewheel-shaped intermediate. rsc.org The nature of an acid additive can control the regioselectivity of the alkylation, favoring either the linear or branched product. rsc.org

Palladium catalysts are commonly used in hydroamination reactions. nih.gov For example, the hydroamination of vinylarenes can proceed through a Pd(η³-benzyl) complex as the catalyst resting state. nih.gov The turnover-limiting step is the nucleophilic attack of the amine on this complex. nih.gov

Copper catalysts are also employed in various transformations. whiterose.ac.ukumich.edu For instance, a dual catalyst system of alloxan (B1665706) and a Cu(I) salt is effective for the aerobic oxidation and oxidative cross-coupling of amines. umich.edu Copper(I) bromide has been used to catalyze the coupling of alkylamines with benzylic boronic esters. whiterose.ac.uk

Nickel catalysts have been used in the reductive coupling of aryl aldehydes, N-trimethylsilylamines, and aryl halides to form tertiary benzhydryl amines. acs.org They are also used in the hydrovinylation of vinylarenes. scielo.br

Iridium catalysts have been shown to be effective for the hydroamination of bicyclic alkenes. acs.org The proposed mechanism involves the formation of a bis(amido)-Ir(III) species. acs.org

Table 3: Transition Metals and Their Roles in this compound Transformations

| Transition Metal | Reaction Type | Role of Metal | Reference |

| Rhodium (Rh) | C-H Alkylation | Forms key catalytic intermediates | rsc.org |

| Rhodium (Rh) | Hydroamination | Catalyzes anti-Markovnikov addition | nih.gov |

| Palladium (Pd) | Hydroamination | Forms η³-benzyl intermediate | nih.govacs.org |

| Palladium (Pd) | Carbonylation | Catalyzes insertion of CO | scielo.br |

| Copper (Cu) | Oxidative Coupling | Part of a dual catalyst system | umich.edu |

| Copper (Cu) | Chan-Lam Reaction | Mediates C-N bond formation | whiterose.ac.uk |

| Nickel (Ni) | Reductive Coupling | Catalyzes three-component reaction | acs.org |

| Nickel (Ni) | Hydrovinylation | Selectively forms butene derivative | scielo.br |

| Iridium (Ir) | Hydroamination | Forms bis(amido)-Ir(III) species | acs.org |

| Gold (Au) | Amine Alkylation | Catalyzes redox-neutral coupling | imperial.ac.uk |

Advanced Characterization and Spectroscopic Analysis in 3 Methylbenzylamine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, offering detailed insights into the molecular framework of 3-methylbenzylamine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm the identity and structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide specific chemical shift and coupling constant data that allow for the precise assignment of each proton and carbon atom within the molecule. chemicalbook.comrsc.orgguidechem.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) typically exhibits distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the amino protons, and the methyl protons. chemicalbook.com The aromatic protons usually appear as a complex multiplet in the range of δ 7.0-7.2 ppm. The benzylic protons (CH₂) adjacent to the nitrogen atom show a singlet at approximately δ 3.7-3.8 ppm. The methyl group (CH₃) on the benzene (B151609) ring gives rise to a singlet around δ 2.3 ppm. The amino (NH₂) protons often present as a broad singlet, with a chemical shift that can vary depending on concentration and solvent. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are observed for the quaternary aromatic carbon attached to the methyl group, the other aromatic carbons, the benzylic carbon, and the methyl carbon. These data are crucial for confirming the substitution pattern of the benzene ring. rsc.org

Table 1: Representative ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.0-7.2 |

| Benzylic Protons (CH₂) | ~3.76 |

| Methyl Protons (CH₃) | ~2.32 |

| Amino Protons (NH₂) | ~1.39 |

Data sourced from publicly available spectral databases and may vary slightly based on experimental conditions. chemicalbook.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable information about the functional groups present in this compound. nih.govchemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org The C-N stretching vibration is usually observed in the range of 1000-1250 cm⁻¹ for aliphatic amines and 1200-1350 cm⁻¹ for aromatic amines. libretexts.org Aromatic C-H stretching and ring vibrations are also prominent features in the spectrum. nih.gov The presence of these key absorption bands provides strong evidence for the this compound structure. chemicalbook.comspectrabase.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show characteristic bands for the aromatic ring and the methyl and amino functional groups. nih.govchemicalbook.com Studies on similar molecules like α-methylbenzylamine have utilized Raman spectroscopy to investigate enantiomers and intermolecular interactions. acs.org

Table 2: Key Infrared Absorption Bands for Primary Amines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 |

| N-H Bend (Scissoring) | 1500 - 1600 |

| C-N Stretch (Aromatic) | 1200 - 1350 |

| N-H Wag | 650 - 900 |

This table provides general ranges for primary amines and specific peaks for this compound may fall within these regions. libretexts.org

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and fragmentation pattern of a compound, thereby confirming its molecular formula. nih.govchemicalbook.com For this compound (C₈H₁₁N), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 121.18 g/mol . nist.govnist.gov

The electron ionization (EI) mass spectrum of this compound typically shows a prominent molecular ion peak. chemicalbook.comnist.gov Common fragmentation patterns for benzylamines involve the loss of a hydrogen atom to form the [M-1]⁺ ion (m/z 120) and cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of the tropylium (B1234903) ion or related structures. nih.govchemicalbook.com The presence of the molecular ion peak and characteristic fragment ions provides definitive confirmation of the compound's identity. nih.gov

Table 3: Significant Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 121 | Moderate | Molecular Ion [M]⁺ |

| 120 | High | [M-H]⁺ |

| 106 | High | [M-NH₂]⁺ |

| 104 | Very High | [C₈H₈]⁺ |

| 93 | Moderate | [C₇H₉]⁺ |

| 91 | High | Tropylium Ion [C₇H₇]⁺ |

Data compiled from publicly available mass spectral data. Relative intensities are approximate. nih.govchemicalbook.com

Crystallographic Studies of this compound and its Complexes

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline materials, revealing precise bond lengths, bond angles, and details of crystal packing and intermolecular interactions.

The way molecules arrange themselves in a crystal lattice is governed by a variety of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. ontosight.airhhz.net In crystalline materials containing the this compound unit, the primary amine group is a key participant in hydrogen bonding, acting as a hydrogen bond donor. iucr.org These N-H···O or N-H···N hydrogen bonds can link molecules into chains, ribbons, or more complex three-dimensional networks, significantly influencing the material's physical properties. iucr.orgrhhz.net

Thermal Analysis and Stability Studies

Thermal analysis techniques are crucial for determining the stability and decomposition behavior of chemical compounds under controlled temperature programs. For this compound and its derivatives, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into their thermal properties.

Research on materials incorporating the methylbenzylamine (MBA) structure offers a window into its thermal stability. For instance, in a study on one-dimensional lead halide perovskites using R- and S-methylbenzylamine as templates (R- and S-MBAPbBr₃), Thermogravimetric Analysis (TGA) was performed to evaluate thermal stability. The analysis was conducted under a nitrogen atmosphere with a heating rate of 10 °C·min⁻¹ from 25 °C to 800 °C. mdpi.com The TGA curves for these compounds showed a stable plateau up to 225 °C. mdpi.com A significant weight loss of 35.5% was observed between 225 °C and 230 °C, which was attributed to the vaporization of methylbenzylamine (21.3%) and hydrobromic acid (14.2%). mdpi.com This indicates that the organic amine component is stable up to this temperature range before decomposition begins.

Similarly, studies on ammonium (B1175870) carbamate (B1207046) self-derivative salts of α-methylbenzylamine have utilized TGA/DTA-MS and TG-FTIR to investigate thermal stability. These studies revealed that the compounds possess low thermal stability and decompose without a distinct melting point. researchgate.net The thermal decomposition of palladium(II) complexes containing N-methylbenzylamine has also been investigated using TG/DTA curves, establishing a sequence of thermal stability among different complexes. researchgate.net

Further investigations using Fourier Transform Infrared (FT-IR) spectroscopy at various temperatures have monitored the thermal evolution of characteristic bands of (R)-α-methylbenzylamine, such as C-N stretching and N-H bending, showing linear changes in peak intensities with increasing temperature. researchgate.net

Table 1: Thermal Analysis Data for Methylbenzylamine-Containing Compounds

| Compound/Material | Analytical Technique | Key Findings | Reference |

|---|---|---|---|

| (R)- and (S)-MBAPbBr₃ | TGA | Stable up to 225 °C; major weight loss between 225-230 °C. | mdpi.com |

| Ammonium carbamate salts of α-methylbenzylamine | TG/DTA-MS, TG-FTIR | Low thermal stability; decomposition occurs without a clear melting point. | researchgate.net |

| (R)-α-methylbenzylamine | FT-IR | Peak intensities of C-N and N-H bands show linear evolution with temperature changes. | researchgate.net |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool for the separation, identification, and purity assessment of chemical compounds. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely utilized.

Gas Chromatography (GC)

GC is frequently cited in commercial product specifications as the primary method for assessing the purity of this compound. Purity levels are commonly reported as being a minimum of 97.0% to 98%. avantorsciences.comfishersci.frtcichemicals.com For instance, suppliers specify an assay of 97.5% min. (GC) or ≥97.0% (by GC, titration analysis). avantorsciences.comfishersci.dk The identity and purity of related compounds are often confirmed through a combination of techniques including GC with Flame Ionization Detection (GC-FID) and GC-Mass Spectrometry (GC-MS). nih.govindustry.gov.au

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for the separation of various compounds, including the enantiomers of chiral amines like methylbenzylamine. The separation of α-methylbenzylamine enantiomers has been successfully achieved using chiral stationary phases (CSPs). sigmaaldrich.comtandfonline.com

One common method involves using a CHIROBIOTIC® V column, which is based on vancomycin (B549263) as a chiral selector. sigmaaldrich.comsigmaaldrich.com Another approach uses cellulose (B213188) tris(3,5-dimethylphenylcarbamate) as the CSP. tandfonline.com These separations are typically performed in normal-phase mode. For the separation of α-methylbenzylamine enantiomers (as 3,5-dinitrobenzoyl derivatives), a mobile phase consisting of hexane (B92381) and isopropanol (B130326) (90:10, v/v) is used with UV detection at 254 nm. sigmaaldrich.comsigmaaldrich.com

Furthermore, this compound itself has been employed as a compound to study the chromatographic behavior of basic substances on C18 bonded silica (B1680970). chemicalbook.com The enantioseparation of N-benzyl-α-methylbenzylamine has been accomplished on an amylose (B160209) tris(3,5-dimethylphenylcarbamate) CSP using a mobile phase of n-hexane/2-propanol with trifluoroacetic acid (TFA) as an additive. nih.gov For enhancing detection sensitivity, especially for trace analysis, derivatization with fluorogenic agents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed before HPLC analysis with fluorescence detection. yakhak.org

Table 2: HPLC Conditions for the Separation of Methylbenzylamine and Related Compounds

| Analyte(s) | Column (Chiral Stationary Phase) | Mobile Phase | Detector | Reference |

|---|---|---|---|---|

| α-Methylbenzylamine enantiomers (derivatized) | CHIROBIOTIC® V, 5 µm | Hexane:Isopropanol (90:10) | UV, 254 nm | sigmaaldrich.comsigmaaldrich.com |

| DL-α-Methylbenzylamine enantiomers | Cellulose tris(3,5-dimethylphenyl carbamate) | Hexane:2-Propanol (90:10) | UV, 254 nm | tandfonline.com |

| N-benzyl-α-methylbenzylamine enantiomers | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/2-Propanol with TFA | Not Specified | nih.gov |

Applications of 3 Methylbenzylamine in Advanced Chemical Research and Development

Role as a Building Block in Complex Molecule Synthesis

As a functionalized aromatic amine, 3-methylbenzylamine is a valuable building block in organic synthesis. chemblink.com The presence of the reactive primary amine group enables its participation in numerous chemical reactions, including acylation, alkylation, and the formation of Schiff bases. chemblink.com These reactions are fundamental to constructing larger, more intricate molecular architectures.

In the pharmaceutical industry, this compound and its derivatives are important intermediates in the creation of new therapeutic agents. tubitak.gov.trguidechem.com The amine functional group can be readily modified to introduce specific pharmacologically active moieties, while the methyl group on the benzene (B151609) ring can influence the biological activity and metabolic stability of the resulting drug candidates. chemblink.com This makes the this compound scaffold a target for structural modifications in drug discovery programs. chemblink.com

Chiral variants, such as α-methylbenzylamine, are particularly crucial as chiral auxiliaries or building blocks in the asymmetric synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). rsc.orgsioc-journal.cngoogle.com This is critical because the therapeutic efficacy and safety of many drugs are dependent on a specific stereoisomer. google.com For instance, (S)-methylbenzylamine has been employed as a chiral auxiliary in Strecker amino acid synthesis to produce novel (S)-tryptophan analogues, which are key components for the total chemical synthesis of the potent antibacterial agent argyrin A and its derivatives. rsc.org

Table 1: Examples of this compound Derivatives in Pharmaceutical Research

| Derivative/Related Compound | Application | Research Focus |

| This compound | Intermediate | General synthesis of drug candidates and APIs. chemblink.comtubitak.gov.tr |

| (S)-α-Methylbenzylamine | Chiral Auxiliary | Asymmetric Strecker synthesis of tryptophan analogues for argyrin A. rsc.org |

| (R)-3-methoxy-α-methylbenzylamine | Intermediate | Synthesis of precursors for potential drug molecules. nih.gov |

| (R)-2-fluoro-α-methylbenzylamine | Chiral Amine Synthesis | Biocatalytic production of enantiopure amines for APIs. |

| α-Substituted Benzylamines | Chiral Auxiliary | General synthesis of enantiomerically pure drug molecules with nitrogen-containing asymmetric centers. google.com |

The utility of this compound extends to the agrochemical sector, where it serves as an intermediate in the formulation of modern crop protection agents. chemblink.com It is used in the synthesis of various herbicides and insecticides. chemblink.com Structural modifications of the this compound core contribute to the design of new active molecules with enhanced potency and greater selectivity, which is crucial for developing more effective and environmentally targeted pesticides. chemblink.com Derivatives of this compound have been incorporated into molecules tested in various bioassays against specific agricultural pests and plant diseases. chemblink.com

This compound is also a key intermediate in the production of a variety of specialty chemicals. chemblink.comtubitak.gov.tr A significant application is in polymer chemistry, where it functions as a curing agent or a modifier for materials like epoxy resins and polyurethanes. chemblink.com The reaction of its primary amine group with epoxide or isocyanate functionalities facilitates the creation of cross-linked polymer networks. The incorporation of the methyl-substituted aromatic ring can influence the final properties of the polymer, such as its rigidity and thermal stability. chemblink.com Furthermore, it is utilized in the synthesis of other specialty products, including certain dyes and pigments. guidechem.com

Catalytic Applications and Ligand Design

In the field of catalysis, this compound and its derivatives are pivotal for the design of specialized ligands and the development of novel catalytic systems. The steric and electronic properties imparted by the 3-methylbenzyl group can be harnessed to influence the stability, activity, and selectivity of metal complexes in catalytic reactions. chemblink.com

This compound serves as a precursor for ligands used in coordination chemistry. chemblink.com It readily reacts with various metal salts to form coordination complexes that are subjects of research in catalysis and materials science. chemblink.com For example, N-methylbenzylamine has been used as a primary ligand, along with ethylenediamine (B42938) as an auxiliary ligand, to synthesize ternary metal complexes with iron, cobalt, and copper. researchgate.net Research has also been conducted on half-sandwich iridium(III) complexes containing a 3-fluoro-N-methylbenzylamine ligand, which have potential applications in catalytic chemistry. researchgate.net Furthermore, N-methylbenzylamine can be used in Mannich-type condensation reactions to create more complex chiral aminophenolate ligands, which are candidates for asymmetric catalysis. scirp.org The specific structure of the benzylamine (B48309) derivative influences the binding mode and stability of the resulting metal complex. chemblink.com

Table 2: Examples of Metal Complexes with this compound-Derived Ligands

| Ligand/Precursor | Metal | Complex Type | Potential Application |

| N-Methylbenzylamine | Fe(III), Co(II), Cu(II) | Ternary complexes with ethylenediamine, e.g., [FeCl3(Nmba)(en)]. researchgate.net | Antimicrobial, Anticancer Studies. researchgate.net |

| 3-Fluoro-N-methylbenzylamine | Ir(III) | Half-sandwich complex, e.g., [(η5-Cp*)Ir(C6H4FCH2NHCH3)Cl2]. researchgate.net | Catalytic Chemistry. researchgate.net |

| N-Methylbenzylamine | - | Precursor for chiral [ON] aminophenolate ligands. scirp.org | Asymmetric Catalysis, Ring-Opening Polymerization. scirp.org |

| (R)-Methylbenzylamine | Zn(II) | Complex with Ferrocenyl Aziridinyl Methanol (FAM) ligand. tubitak.gov.tr | Asymmetric 1,3-dipolar cycloaddition. tubitak.gov.tr |

Derivatives of this compound are frequently evaluated for their effectiveness in mediating or catalyzing a range of organic transformations, particularly in the realm of asymmetric synthesis. Chiral ligands derived from α-methylbenzylamine have proven to be highly effective in various metal-promoted enantioselective reactions. For instance, novel ferrocenyl-substituted ligands synthesized from (R)-methylbenzylamine have been successfully used in catalytic asymmetric 1,3-dipolar cycloadditions, diethylzinc (B1219324) additions to enones and aldehydes, and Henry (nitroaldol) reactions. tubitak.gov.tr

In other applications, this compound has been used as a templating agent to direct the structure of synthesized materials, such as in the creation of amine-templated lithium beryllofluoride sheets. ottokemi.com The catalytic oxidative dehydrogenation of benzylamines is also a researched transformation for the synthesis of imines, which are valuable intermediates. rsc.org

Table 3: Use of this compound Derivatives in Catalytic Transformations

| Derivative | Reaction Type | Role | Catalyst System |

| (R)-Methylbenzylamine | Asymmetric 1,3-Dipolar Cycloaddition | Chiral Ligand Precursor (FAM ligand) | Zn(OTf)2 tubitak.gov.tr |

| (R)-Methylbenzylamine | Asymmetric Diethylzinc Addition | Chiral Ligand Precursor (FAM ligand) | - |

| (S)-α-Methylbenzylamine | Asymmetric Strecker Synthesis | Chiral Auxiliary | - |

| N-Methylbenzylamine | Intermolecular Hydroamination | Reactant/Ligand | Pd-catalyzed acs.org |

| This compound | Material Synthesis | Templating Agent | - |

Materials Science and Polymer Research

This compound serves as a versatile compound in the field of materials science, contributing to the development of advanced materials with tailored properties. Its applications range from the creation of specialized polymers to its use as a structure-directing agent in the synthesis of inorganic materials and its emerging role in the study of perovskites.

In polymer research, this compound is utilized as a component in the formulation of specialty polymers. It can function as a curing agent for thermosetting resins. googleapis.com For instance, it has been identified as a potential component in curing agent compositions for epoxy resins, which are widely used as high-performance adhesives and composites. While the broader class of methylbenzylamines is recognized as building blocks for manufacturing specialty polymers with desirable mechanical and thermal properties, specific research highlights this compound in these curing applications. procurementresource.comchemimpex.com

A significant application of this compound is its use as a templating or structure-directing agent in the synthesis of novel inorganic materials. chemicalbook.comnetascientific.comlookchem.com Research has demonstrated its effectiveness in the creation of amine-templated materials that feature two-dimensional lithium beryllofluoride sheets with the stoichiometry LiBeF(4). sigmaaldrich.comsigmaaldrich.comottokemi.com In this role, the protonated amine molecules organize themselves, creating a scaffold around which the inorganic components assemble into a specific, ordered structure. This templating effect is crucial for controlling the dimensionality and final architecture of the synthesized material, which in turn dictates its physical and chemical properties.

Table 1: Applications of this compound in Material Synthesis

| Application Area | Specific Role | Resulting Material/System |

|---|---|---|

| Specialty Polymers | Curing Agent | Thermosetting Resins (e.g., Epoxy Resins) googleapis.com |

| Inorganic Materials | Templating Agent | Amine-templated two-dimensional lithium beryllofluoride sheets chemicalbook.comnetascientific.comsigmaaldrich.comsigmaaldrich.comottokemi.com |

| Perovskites | Organic Cation (Isomer) | One-dimensional lead halide perovskites (R- and S-MBAPbBr3) mdpi.comresearchgate.net |

Isomers of methylbenzylamine are gaining attention in the synthesis of low-dimensional metal halide perovskites (MHPs), a class of materials with exceptional optoelectronic properties. mdpi.comacs.org Specifically, the chiral isomers (R)- and (S)-α-Methylbenzylamine have been used as the organic cation component to synthesize one-dimensional (1D) lead halide perovskites, formulated as R- and S-MBAPbBr3. mdpi.comresearchgate.net

These materials exhibit temperature-responsive photoluminescence, where their emission peaks shift and narrow significantly as the temperature is lowered from ambient to around 150 K. mdpi.comresearchgate.net This behavior is attributed to the interplay of electron-phonon coupling and thermal expansion, influenced by hydrogen bonding between the methylbenzylamine cation and the inorganic lead bromide framework. mdpi.com Furthermore, density functional theory (DFT) calculations have revealed that these 1D perovskites possess low Young's and shear moduli, suggesting their potential for use in flexible optoelectronic devices. mdpi.comresearchgate.net

Analytical Chemistry Applications

In the realm of analytical chemistry, this compound is employed both as a reagent and as a model compound for studying separation techniques.

This compound is used as a reagent in various analytical methods. sigmaaldrich.com Its amine functional group allows it to undergo specific reactions that can be used for the detection or quantification of other substances. While detailed applications as a primary reagent are specific to proprietary methods, its isomers, such as α-methylbenzylamine, are widely used as chiral derivatizing agents. chemimpex.com These agents react with other chiral molecules to form diastereomers, which have different physical properties and can be more easily separated and analyzed using techniques like NMR spectroscopy or chromatography, a crucial step for quality control in drug manufacturing. chemimpex.comresearchgate.net

This compound has been specifically used to study the chromatographic behavior of basic compounds. chemicalbook.comnetascientific.comlookchem.comsigmaaldrich.com Researchers have investigated its retention characteristics, along with those of other substituted anilines and pyridines, on C18 bonded silica (B1680970) columns using high-performance liquid chromatography (HPLC). sigmaaldrich.comsigmaaldrich.com These studies often explore how factors like the pH of the mobile phase and the presence of acidic modifiers affect the retention of ionogenic bases. sigmaaldrich.com Such fundamental studies are vital for developing and optimizing HPLC methods for the separation and analysis of basic compounds, which are common in pharmaceuticals and other industries.

Table 2: Use of Methylbenzylamine Isomers in Analytical Chemistry

| Isomer | Application | Technique | Purpose |

|---|---|---|---|

| This compound | Model Compound | HPLC | To study the chromatographic behavior of basic compounds on C18 columns. chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| (R)-α-Methylbenzylamine | Synthetic Reagent | HPLC / GC | To create diastereomers for developing analytical methods to measure diastereomeric excess. oup.com |

| (rac)-α-Methylbenzylamine | Derivatizing Agent | NMR Spectroscopy | To determine the enantiomeric purity of chiral primary amines. researchgate.net |

Biological and Medicinal Chemistry Research Involving 3 Methylbenzylamine

Investigation of Biological Activities of 3-Methylbenzylamine Derivatives

Derivatives of this compound have demonstrated a range of biological activities, highlighting their potential as scaffolds for the development of new therapeutic agents.

The search for novel antimicrobial agents is a critical area of research, and derivatives of this compound have shown potential in this field. Studies have revealed that these compounds exhibit activity against various microbial pathogens.

For instance, certain urea (B33335) derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi. nih.gov While many of these compounds showed varied levels of inhibition, some demonstrated notable efficacy against specific strains. nih.gov For example, several urea derivatives incorporating aryl moieties displayed moderate to excellent growth inhibition against Acinetobacter baumannii. nih.gov Specifically, the adamantyl urea adduct 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea showed outstanding and selective inhibition of A. baumannii. nih.gov

In another study, new derivatives of betulonic acid containing 1,2,3-triazole fragments were synthesized, and their antimicrobial properties were assessed. mdpi.com A chlorine-containing triazole derivative exhibited significantly higher activity against Staphylococcus aureus compared to the parent betulonic acid. mdpi.com Furthermore, a fluorinated triazole derivative demonstrated very high antimicrobial activity against Escherichia coli. mdpi.com These findings suggest that the incorporation of a this compound moiety or its isosteres can contribute to the antimicrobial potency of a compound.

Research on diorganotin(IV) complexes has also highlighted the antimicrobial potential of related structures. A thymol-glycine Mannich base complex, diphenyltin-2-(2-hydroxy-3-isopropyl-6-methylbenzylamino)acetic acid, was found to have good inhibition of bacterial growth. researchgate.net This indicates that the benzylamine (B48309) scaffold can be a valuable component in the design of new antibacterial agents.

Interactive Data Table: Antimicrobial Activity of this compound Derivatives and Related Compounds

| Compound/Derivative Type | Target Microorganism | Observed Activity |

| Urea Derivatives | Acinetobacter baumannii | Moderate to excellent growth inhibition |

| 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea | Acinetobacter baumannii | Outstanding and selective inhibition (94.5%) nih.gov |

| Chlorine-containing triazole derivative of betulonic acid | Staphylococcus aureus | Significantly higher activity than parent compound (MIC = 6.3 µg/mL) mdpi.com |

| Fluorinated triazole derivative of betulonic acid | Escherichia coli | Very high antimicrobial activity (MIC = 6.3 µg/mL) mdpi.com |

| Diphenyltin-2-(2-hydroxy-3-isopropyl-6-methylbenzylamino)acetic acid | Bacteria | Good inhibition of bacterial growth researchgate.net |

Derivatives of this compound have also been investigated for their potential as anticancer agents, with several studies demonstrating cytotoxic effects against various cancer cell lines.

New enantiomeric amides were synthesized through the reaction of the natural dimeric phthalide (B148349) rac-diligustilide with (R)-(+)-α-methylbenzylamine and (S)-(−)-α-methylbenzylamine. scielo.org.mxscielo.org.mx These resulting compounds exhibited cytotoxic activity against several human tumor cell lines, including colon (HCT-15), leukemia (K-562), and lung (SKLU-1) cancer cell lines. scielo.org.mxscielo.org.mx The study revealed that the natural product, rac-diligustilide, showed the best activity compared to its carboxylic derivatives. scielo.org.mxscielo.org.mx

In other research, derivatives of 1-(3-bromopropyl)-3-methylbenzene, a related compound, were tested against various cancer cell lines and exhibited potent cytotoxic effects with IC50 values in the micromolar range. Furthermore, a study on hanultarin (B1263809) and its derivatives showed that some lignan (B3055560) derivatives displayed antiproliferative activities against A549, SK-OV-3, SK-MEL-2, and HCT-15 cell lines with IC50 values ranging from 7.79 to 29.42 µM. researchgate.net

The cytotoxic potential of these derivatives underscores the importance of the benzylamine scaffold in designing new compounds with anticancer properties. The specific substitutions on the aromatic ring and the amine group can significantly influence the cytotoxic potency and selectivity.

Interactive Data Table: Cytotoxic Activity of this compound Derivatives and Related Compounds

| Compound/Derivative | Cell Line | Activity Metric | Result |

| Enantiomeric amides of rac-diligustilide | Colon (HCT-15), Leukemia (K-562), Lung (SKLU-1) | Cytotoxicity | Exhibited cytotoxic activity scielo.org.mxscielo.org.mx |

| Derivatives of 1-(3-Bromopropyl)-3-methylbenzene | Various cancer cell lines | IC50 | Micromolar range |

| Lignan derivatives | A549, SK-OV-3, SK-MEL-2, HCT-15 | IC50 | 7.79-29.42 µM researchgate.net |

Enzyme Inhibition Studies

The ability of this compound and its analogs to inhibit specific enzymes is another area of active research. These studies are crucial for understanding the mechanism of action of these compounds and for developing targeted therapies.

One area of focus has been the inhibition of thiol methyltransferase (TMT), a microsomal enzyme involved in the S-methylation of various drugs and xenobiotics. capes.gov.brnih.gov Human hepatic microsomal TMT was found to be inhibited by a series of arylalkylamines, including 2,3-dichloro-α-methylbenzylamine (DCMB). capes.gov.brnih.gov Kinetic studies revealed that these compounds act as "mixed" inhibitors with respect to the methyl acceptor substrate. capes.gov.brnih.gov Importantly, it was determined that these arylalkylamines did not act as methyl acceptor substrates themselves, but rather as true inhibitors of the enzyme. capes.gov.brnih.gov

The development of potent and specific enzyme inhibitors is a cornerstone of drug discovery. The findings from these studies on TMT inhibition by arylalkylamines, including derivatives related to this compound, provide a basis for designing more effective and selective inhibitors for therapeutic applications.

Development of Radiopharmaceuticals and Biological Distribution Studies

The field of nuclear medicine relies on the development of radiopharmaceuticals for both diagnostic imaging and targeted radiotherapy. nih.govmdpi.com The core components of these agents are a targeting vector, a chelator, and a radionuclide. nih.gov The chemical properties of the targeting molecule are critical for its biodistribution and targeting efficacy.

While direct studies on this compound as a radiopharmaceutical are not extensively documented in the provided context, its role as a precursor or a structural motif in more complex molecules used in this field is plausible. For instance, this compound has been used as a templating agent in the synthesis of other materials. chemicalbook.com The development of automated modules for the synthesis of radiopharmaceuticals is advancing the field, allowing for the efficient and safe production of radiolabeled small molecules, peptides, and antibodies with various radionuclides like ¹⁸F, ⁶⁴Cu, ⁶⁸Ga, ⁸⁹Zr, and ¹⁷⁷Lu. nih.gov

The principles of radiopharmaceutical design involve selecting appropriate radionuclides and targeting vectors to achieve the desired diagnostic or therapeutic effect. thno.org The chemical structure of the targeting vector, which could potentially incorporate a this compound-like framework, is crucial for its pharmacokinetic and pharmacodynamic properties. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound analogues, SAR studies have been crucial in optimizing their therapeutic potential.

In the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a library of pyrimidine-4-carboxamides was synthesized and evaluated. acs.orgresearchgate.net These studies revealed that modifications at three different substituent positions significantly impacted the inhibitory potency. For example, the N-methylphenethylamine moiety was found to be important for activity, and reducing or increasing the alkyl chain length decreased potency, indicating an optimal linker length. acs.org Conformational restriction of this group by replacing it with an (S)-3-phenylpiperidine increased the inhibitory potency. acs.orgresearchgate.net

Similarly, in the design of GPR88 agonists, SAR studies on (4-substituted-phenyl)acetamides based on a reversed amide scaffold were conducted. nih.gov It was found that the stereochemistry of the α-methylbenzyl group played a pivotal role in the agonist activity. nih.gov Specifically, diastereomers with an (R)-α-methylbenzyl group retained GPR88 agonist activity, while those with an (S)-α-methylbenzyl group were inactive. nih.gov

SAR studies on 2,3,3a,4,5,9b-hexahydro-1H-benz[e]indole derivatives, which are conformationally restricted analogs of 2-aminotetralin, also provided valuable insights. nih.gov The nature and position of substituents on the aromatic ring and the nitrogen atom were found to significantly influence the activity at 5-HT1A and D2 receptors. nih.gov For instance, replacement of the nitrogen substituent with a bulky α-methylbenzyl group resulted in a loss of activity. nih.gov

Future Research Directions and Interdisciplinary Prospects

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The chemical industry's increasing focus on green and sustainable practices is driving the exploration of more environmentally benign methods for synthesizing essential chemical building blocks like 3-Methylbenzylamine. Future research in this area will likely concentrate on several key strategies to improve the ecological footprint of its production.

One promising direction is the application of biocatalysis. The use of enzymes or whole-cell systems for the synthesis of benzylamines from renewable feedstocks is an emerging field. These biocatalytic routes often operate under mild reaction conditions, utilize non-toxic catalysts, and can exhibit high selectivity, thereby reducing the generation of hazardous byproducts. Adapting these methods for the specific production of this compound from precursors derived from renewable sources would be a significant step towards a more sustainable chemical industry.

Furthermore, the development and implementation of green chemistry metrics in the evaluation of synthetic routes will be crucial. walisongo.ac.id Metrics such as atom economy, process mass intensity (PMI), and E-factor provide a quantitative assessment of the sustainability of a chemical process. walisongo.ac.id For instance, research into catalytic routes that minimize waste, such as those employing boric acid as a catalyst for amide bond formation, a reaction closely related to amine synthesis, highlights a trend towards more eco-friendly chemical transformations. walisongo.ac.id Applying these principles to the synthesis of this compound could involve the use of solid acid catalysts, photocatalysis, or flow chemistry to enhance efficiency and reduce environmental impact.

Future research will also likely focus on the use of greener solvents and reagents. Traditional synthetic methods often rely on volatile and hazardous organic solvents. Investigating the use of benign alternatives such as water, supercritical fluids, or ionic liquids in the synthesis of this compound could significantly improve the safety and environmental profile of the process. unive.it

Advanced Computational Chemistry and Theoretical Studies

Computational chemistry and theoretical studies offer powerful tools to investigate the fundamental properties of molecules like this compound at the atomic and electronic levels. These in-silico approaches can provide deep insights into molecular structure, reactivity, and spectroscopic properties, guiding experimental work and accelerating the discovery of new applications.

Density Functional Theory (DFT) is a particularly valuable method for studying the electronic structure and properties of organic molecules. researchgate.netscientific.net Future computational studies on this compound will likely employ DFT to:

Elucidate Molecular Geometry and Conformation: Precisely calculate bond lengths, bond angles, and dihedral angles to understand the molecule's three-dimensional structure and conformational preferences. researchgate.net

Analyze Electronic Properties: Determine key electronic descriptors such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its potential as an electron donor or acceptor. researchgate.net

Predict Spectroscopic Data: Simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra to aid in the interpretation of experimental data and confirm the structure of newly synthesized derivatives. researchgate.netchemicalbook.com

Investigate Reaction Mechanisms: Model reaction pathways to understand the mechanisms of reactions involving this compound, which can help in optimizing reaction conditions and designing more efficient synthetic routes.

Molecular dynamics (MD) simulations can also be employed to study the behavior of this compound in different environments, such as in solution or at interfaces. This can provide insights into its solvation properties and its interactions with other molecules, which is particularly relevant for its application in materials science and medicinal chemistry. The development of accurate force fields for molecular simulations of systems containing this compound will be an important area of future research. uq.edu.au

Development of this compound-Derived Functional Materials

The unique chemical structure of this compound, featuring both an aromatic ring and a reactive amine group, makes it a versatile building block for the development of a wide range of functional materials.

One area of active research is its use as a templating agent or structure-directing agent in the synthesis of inorganic materials. This compound has been successfully used to direct the formation of two-dimensional lithium beryllofluoride sheets. sigmaaldrich.comchemicalbook.com Future work could explore its use in the synthesis of other inorganic materials, such as zeolites, metal-organic frameworks (MOFs), and mesoporous materials, where the amine group can interact with the inorganic framework and influence its structure and properties.

The amine functionality of this compound also makes it a suitable candidate for incorporation into polymers. It can be used as a monomer or a modifying agent to introduce specific functionalities into polymer chains. For example, polymers containing benzylamine (B48309) moieties could find applications as catalysts, chelating agents for metal ions, or as components of stimuli-responsive materials.

Furthermore, derivatives of this compound have shown promise as corrosion inhibitors for metals. researchgate.netgoogle.com The aromatic ring and the nitrogen atom can adsorb onto the metal surface, forming a protective layer that prevents corrosion. Future research could focus on designing and synthesizing novel this compound derivatives with enhanced corrosion inhibition efficiency for various metals and alloys under different environmental conditions. apchem.comicrc.ac.ir

Expansion of Biological and Medicinal Applications